1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)-
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Overview
Description
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 3-position, and a phenylpropyl group at the 1-position
Preparation Methods
The synthesis of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromophenylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions can yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- include other pyrazole derivatives with different substituents at the 1, 3, and 5 positions. Examples include:
1H-Pyrazole, 3,5-diphenyl-1-(3-phenylpropyl)-: Lacks the bromophenyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 5-(4-chlorophenyl)-3-phenyl-1-(3-phenylpropyl)-: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and applications.
Properties
CAS No. |
686776-92-1 |
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Molecular Formula |
C24H21BrN2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)pyrazole |
InChI |
InChI=1S/C24H21BrN2/c25-22-15-13-21(14-16-22)24-18-23(20-11-5-2-6-12-20)26-27(24)17-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-16,18H,7,10,17H2 |
InChI Key |
NTBCCRJARGFTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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